- New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic ImpuritiesOrganic Process Research & Development, 2019, 23(11), 2470-2481,
Cas no 923565-74-6 (1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-)
![1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- structure](https://ja.kuujia.com/scimg/cas/923565-74-6x500.png)
923565-74-6 structure
商品名:1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-
1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-
- 1-Piperazinecarboxylic acid, 4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-
- 1,1-Dimethylethyl (2S)-4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-1-piperazinecarboxylate (ACI)
- 1-Piperazinecarboxylic acid 4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester (2S)-
- CS-17183
- SCHEMBL1704165
- (S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate
- tert-butyl (2S)-4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate
- 923565-74-6
- D77488
- CS-M2749
- AKOS037651661
-
- インチ: 1S/C30H41FN4O3/c1-22-20-33(16-17-35(22)29(37)38-30(2,3)4)21-24-10-8-23(9-11-24)18-28(36)34-14-12-26(13-15-34)32-27-7-5-6-25(31)19-27/h5-11,19,22,26,32H,12-18,20-21H2,1-4H3/t22-/m0/s1
- InChIKey: MUJXXXHANUHUQH-QFIPXVFZSA-N
- ほほえんだ: C(N1CCN(CC2C=CC(CC(N3CCC(NC4C=CC=C(F)C=4)CC3)=O)=CC=2)C[C@@H]1C)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 524.31626934g/mol
- どういたいしつりょう: 524.31626934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 38
- 回転可能化学結合数: 10
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P20710-100mg |
(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate |
923565-74-6 | 100mg |
¥15432.0 | 2021-09-08 | ||
Chemenu | CM336192-100mg |
(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate |
923565-74-6 | 95%+ | 100mg |
$1434 | 2022-05-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060445-100mg |
(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate |
923565-74-6 | 98% | 100mg |
¥11115.00 | 2024-04-25 | |
Chemenu | CM336192-100mg |
(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate |
923565-74-6 | 95%+ | 100mg |
$1434 | 2021-06-16 |
1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Methyl isobutyl ketone
1.2 Reagents: 1,1′-Carbonyldiimidazole Solvents: Methyl isobutyl ketone
1.3 -
1.2 Reagents: 1,1′-Carbonyldiimidazole Solvents: Methyl isobutyl ketone
1.3 -
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; overnight, rt
リファレンス
- Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical CandidateJournal of Medicinal Chemistry, 2009, 52(4), 1180-1189,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Benzylpiperazine derivatives and their medical use, United States, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; overnight, rt
リファレンス
- Preparation of benzylpiperazine derivatives as agonists of GPR38 receptors, World Intellectual Property Organization, , ,
1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- Raw materials
- N-(3-Fluorophenyl)piperidin-4-amine
- tert-butyl (2S)-2-methylpiperazine-1-carboxylate
- 2-[4-[[(3S)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid
- 4-(Bromomethyl)phenylacetic acid
- N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- Preparation Products
1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- 関連文献
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
923565-74-6 (1-Piperazinecarboxylic acid,4-[[4-[2-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-oxoethyl]phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-) 関連製品
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